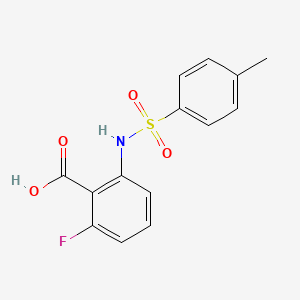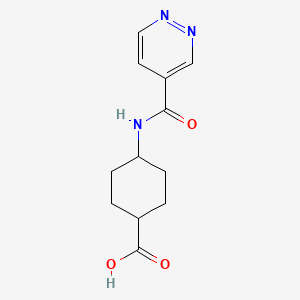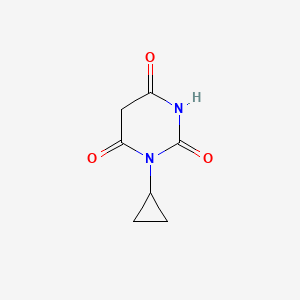![molecular formula C13H14N4 B6642137 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bicyclo[221]heptanylmethyl)imidazole-4,5-dicarbonitrile is a complex organic compound characterized by its bicyclic structure and imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile typically involves multiple steps, starting with the formation of the bicyclic heptane structure followed by the introduction of the imidazole ring and subsequent cyano groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of cyano groups to primary amines.
Substitution: Replacement of hydrogen atoms or other substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions often involve hydrogen gas and a metal catalyst.
Substitution reactions can be facilitated by halogenating agents or nucleophiles.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction typically results in the formation of primary amines.
Substitution reactions can produce halogenated or alkylated derivatives.
科学研究应用
1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the manufacture of advanced materials and chemical intermediates.
作用机制
The mechanism by which 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the cyano groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.
相似化合物的比较
1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile can be compared to other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Imidazole derivatives: Similar compounds with variations in the imidazole ring or attached substituents.
Cyano-containing compounds: Other molecules with cyano groups that exhibit different reactivity and applications.
The uniqueness of this compound lies in its combination of the bicyclic heptane structure, the imidazole ring, and the cyano groups, which together confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-5-12-13(6-15)17(8-16-12)7-11-4-9-1-2-10(11)3-9/h8-11H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQCHFZCWFTCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN3C=NC(=C3C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)



![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)

![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
